Transmetallation Selectivity: Diphenylchloroborane versus BCl₃ and Alkyldichloroboranes in Organoborane Synthesis
In hydrozirconation–transmetallation sequences with Cp₂Zr(H)Cl, diphenylchloroborane produces B-alkyl- and B-alkenyldiphenylboranes in high yields without disproportionation for terminal and disubstituted alkenes. Critically, the phenyl groups function as non-transferable auxiliaries during subsequent 1,4-conjugate addition to methyl vinyl ketone, enabling exclusive alkyl/alkenyl group transfer with very high regio-purity of the ketone products [1]. In contrast, when alkyldichloroboranes are employed with dimethylzirconocene, both methyl and alkyl groups undergo transfer, compromising regiochemical control [2].
| Evidence Dimension | Regioselectivity in conjugate addition of mixed organoboranes |
|---|---|
| Target Compound Data | Exclusive alkyl/alkenyl group transfer to methyl vinyl ketone; no detectable phenyl group addition |
| Comparator Or Baseline | B-alkyldimethylboranes (from alkyldichloroboranes) undergo competitive methyl vs. alkyl group transfer |
| Quantified Difference | Qualitative exclusivity vs. competitive transfer; very high regio-purity achieved with Ph₂BCl-derived organoboranes |
| Conditions | Hydrozirconation of alkenes/alkynes with Cp₂Zr(H)Cl followed by transmetallation with chlorodiphenylborane; subsequent conjugate addition to methyl vinyl ketone |
Why This Matters
The non-transferable phenyl auxiliaries in diphenylchloroborane-derived organoboranes provide predictable, single-site reactivity in downstream conjugate additions, reducing product purification burden and improving synthetic reliability.
- [1] Transmetallation from zirconium to boron: The synthesis and conjugate addition of mixed unsymmetrical tricoordinate organoboranes containing phenyl and methyl groups. PhD Thesis, University of California, San Diego and San Diego State University, 2004. Section: B-alkyldiphenylboranes conjugate addition results. View Source
- [2] Ibid. Section: B-alkyldimethylboranes synthesis and conjugate addition comparison. View Source
